molecular formula C17H16N2O2 B11988715 2-[(2,5-Dimethyl-phenylamino)-methyl]-isoindole-1,3-dione CAS No. 6629-44-3

2-[(2,5-Dimethyl-phenylamino)-methyl]-isoindole-1,3-dione

Cat. No.: B11988715
CAS No.: 6629-44-3
M. Wt: 280.32 g/mol
InChI Key: DOMDOBKAHVGLJL-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylanilino)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethylanilino)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,5-dimethylaniline with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of 2-[(2,5-dimethylanilino)methyl]-1H-isoindole-1,3(2H)-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall efficiency of the process. The use of automated systems for purification and isolation further enhances the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dimethylanilino)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,5-dimethylanilino)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylanilino)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, as a cyclooxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5-dimethylanilino)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a cyclooxygenase inhibitor make it a valuable compound in medicinal chemistry .

Properties

CAS No.

6629-44-3

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-[(2,5-dimethylanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H16N2O2/c1-11-7-8-12(2)15(9-11)18-10-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-9,18H,10H2,1-2H3

InChI Key

DOMDOBKAHVGLJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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